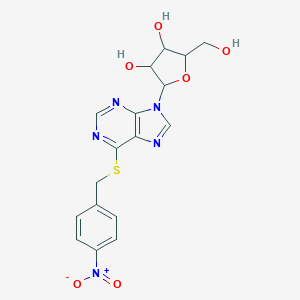

S-(4-Nitrobenzyl)-6-thioinosine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCJFJRCWPVDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860551 | |

| Record name | 6-{[(4-Nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38048-32-7 | |

| Record name | 6-(p-Nitrobenzylthio)inosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine (NBTI), is a potent and highly selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1). As a nucleoside analog, it competitively blocks the transport of endogenous nucleosides, most notably adenosine (B11128), across the plasma membrane. This inhibition leads to an accumulation of extracellular adenosine, thereby potentiating its signaling through purinergic receptors. This guide provides a comprehensive overview of the molecular mechanism of NBMPR, detailed experimental protocols for its characterization, and a summary of its key quantitative parameters.

Core Mechanism of Action

The primary molecular target of this compound is the Equilibrative Nucleoside Transporter 1 (ENT1), an integral membrane protein responsible for the facilitated diffusion of nucleosides and nucleoside analog drugs.[1][2][3] NBMPR exhibits high affinity for ENT1, binding with dissociation constants (Kd) in the low nanomolar range.[2][4][5]

Molecular Interaction: Structural studies of human ENT1 (hENT1) in complex with NBMPR reveal that the inhibitor binds within the central translocation pathway of the transporter, locking it in an outward-facing conformation.[6] This steric blockade prevents the conformational changes necessary for nucleoside transport.[6] The binding site can be deconstructed into two key interactions:

-

The thioinosine moiety of NBMPR occupies the orthosteric site, the same site where natural nucleoside substrates like adenosine bind.[6]

-

The S-(4-nitrobenzyl) group extends into a deep, hydrophobic pocket within the transporter, contributing to the high affinity and specificity of the interaction.[6]

By competitively inhibiting ENT1, NBMPR effectively blocks the cellular reuptake of extracellular nucleosides.[2][7] A critical consequence of this action is the elevation of extracellular adenosine levels.[1][8] This increased concentration of adenosine enhances its activity at G protein-coupled adenosine receptors (A₁, A₂A, A₂B, and A₃), leading to a range of downstream physiological effects, including neuroprotection, immunosuppression, and anti-inflammatory responses.[1][9][10]

It is important to note that while highly selective for ENT1, at micromolar concentrations (e.g., ≥ 50 µM), NBMPR can also inhibit the efflux activity of the Breast Cancer Resistance Protein (BCRP/ABCG2), an important consideration in pharmacokinetic and drug interaction studies.[11][12]

Quantitative Data Summary

The following tables summarize the binding affinity and inhibitory potency of NBMPR for ENT1 across various species and experimental systems.

Table 1: Binding Affinity (Kd) of [³H]NBMPR for ENT1

| Species/System | Tissue/Cell Type | Kd (nM) | Reference(s) |

| Human | Placenta | ~0.3 | [5] |

| Human | Erythrocytes | ~0.3 | [5] |

| Human | K562 cells (Erythroleukemia) | 0.3 | [5] |

| Human | PK15 cells expressing hENT1 | 0.377 ± 0.098 | [13] |

| Rat | Brain Membranes | 0.06 | [4] |

| Rat | Cardiac Membranes | 0.03 | [14] |

| Guinea Pig | Lung Membranes | ~0.3 | [3] |

Table 2: Inhibitory Potency (IC₅₀/Ki) of NBMPR

| Parameter | Species/System | Substrate/Ligand | Value (nM) | Reference(s) |

| IC₅₀ | Human | Uridine | 0.4 ± 0.1 | [13] |

| Human | Adenosine, Uridine, Thymidine | 0.4 - 1.0 | [5] | |

| Human | - | 3.6 | [2][8] | |

| Rat | - | 4.6 | [2][8] | |

| Ki | Human (hENT1) | - | 0.4 | [15] |

| Human (hENT2) | - | 2800 | [15] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of NBMPR and a typical experimental workflow for its characterization.

Caption: Signaling pathway of NBMPR action.

Caption: General experimental workflow for NBMPR characterization.

Detailed Experimental Protocols

[³H]NBMPR Radioligand Binding Assay

This assay quantifies the binding of radiolabeled NBMPR to ENT1 transporters in a membrane preparation, allowing for the determination of binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.

A. Crude Membrane Preparation

-

Cell Culture: Grow cells expressing ENT1 (e.g., HEK293-hENT1, K562) to ~90% confluency in appropriate culture dishes.

-

Harvesting: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into ice-cold PBS and pellet by centrifugation (e.g., 100 x g for 5 minutes at 4°C).

-

Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors). Incubate on ice for 15 minutes.

-

Homogenization: Mechanically lyse the swollen cells using a Dounce homogenizer or by passing the suspension through a 25-gauge needle multiple times.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet the crude membrane fraction.

-

Washing and Storage: Discard the supernatant. Resuspend the membrane pellet in an appropriate assay buffer, re-pellet by ultracentrifugation, and finally resuspend in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 10% sucrose). Determine protein concentration using a BCA assay and store aliquots at -80°C.

B. Binding Assay Protocol

-

Reagent Preparation:

-

Assay Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

-

Radioligand: [³H]NBMPR, diluted in assay buffer to the desired concentration (typically at or below the Kd, e.g., 0.5 nM for saturation experiments).

-

Competitor (for Ki determination): Prepare serial dilutions of unlabeled NBMPR or other test compounds.

-

Non-specific Binding Control: A high concentration of an unlabeled ENT1 ligand (e.g., 10 µM dipyridamole (B1670753) or unlabeled NBMPR).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [³H]NBMPR, and membrane preparation.

-

Non-specific Binding: Add non-specific binding control, [³H]NBMPR, and membrane preparation.

-

Competition: Add competitor dilution, [³H]NBMPR, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer (e.g., PBS) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

-

Specific Binding: Calculate specific binding by subtracting the CPM from non-specific binding wells from the CPM of total binding wells.

-

Saturation Analysis: For saturation experiments (varying [³H]NBMPR concentration), plot specific binding against the concentration of free radioligand. Fit the data using non-linear regression to a one-site binding hyperbola to determine Kd and Bmax. A Scatchard plot (Bound/Free vs. Bound) can also be used for linearization, where Kd = -1/slope.

-

Competition Analysis: For competition experiments, plot specific binding against the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Ki Calculation: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of [³H]NBMPR used and Kd is its dissociation constant determined from saturation analysis.

Radiolabeled Nucleoside Uptake Assay

This functional assay measures the rate of transport of a radiolabeled nucleoside (e.g., [³H]uridine or [³H]adenosine) into intact cells and is used to determine the inhibitory potency (IC₅₀) of compounds like NBMPR.

A. Protocol

-

Cell Seeding: Plate ENT1-expressing cells in 24- or 96-well plates and grow until a confluent monolayer is formed.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES, pH 7.4).

-

Inhibitor Pre-incubation: Add transport buffer containing various concentrations of NBMPR (or vehicle control) to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Add the transport buffer containing a known concentration of the radiolabeled nucleoside (e.g., 10 µM [³H]uridine) to start the uptake.

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.

-

Termination of Uptake: Rapidly aspirate the radioactive solution and immediately wash the cells multiple times (e.g., 3x) with ice-cold stop buffer (transport buffer containing a high concentration of an ENT1 inhibitor, like 10 µM NBMPR or dipyridamole) to halt transport and remove extracellular radioactivity.

-

Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Normalization: In a parallel plate, determine the protein content per well using a BCA protein assay to normalize the uptake data (e.g., pmol/mg protein/min).

B. Data Analysis

-

Calculate the initial rate of uptake for each NBMPR concentration.

-

Plot the percentage of inhibition (relative to the vehicle control) against the log concentration of NBMPR.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value.

Photoaffinity Labeling of ENT1

This technique uses a photolabile version of NBMPR ([³H]NBMPR) to covalently label the transporter upon UV irradiation, allowing for the identification and characterization of the NBMPR-binding protein.

A. Protocol

-

Binding: Incubate the prepared cell membranes (~50-100 µg protein) with a low concentration of [³H]NBMPR (e.g., 1-5 nM) in an appropriate buffer, typically in the dark or under red light, for 60 minutes on ice to allow equilibrium binding. For competition controls, include a high concentration of an unlabeled competitor (e.g., 10 µM dipyridamole).

-

UV Irradiation: Place the samples on ice and expose them to a high-intensity UV light source (e.g., 254 nm or 360 nm, depending on the specific photoprobe characteristics) for a defined period (e.g., 5-20 minutes). The UV light activates the photoreactive group on NBMPR, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.

-

Sample Preparation for Electrophoresis: Stop the reaction and prepare the membrane proteins for analysis by SDS-PAGE. This may involve pelleting the membranes and solubilizing them in sample loading buffer.

-

Electrophoresis and Detection: Separate the proteins by SDS-PAGE. Detect the covalently labeled ENT1 protein by fluorography or autoradiography of the dried gel. The specifically labeled protein will appear as a radioactive band, which should be absent or significantly reduced in the competition control lane.

B. Data Analysis

-

The primary output is the identification of a specifically labeled polypeptide at the expected molecular weight for ENT1 (typically 45-65 kDa, depending on glycosylation).

-

Densitometry can be used to quantify the degree of labeling and the effectiveness of competing ligands in preventing the covalent incorporation of [³H]NBMPR.

References

- 1. protocols.io [protocols.io]

- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graphpad.com [graphpad.com]

- 4. qb3.berkeley.edu [qb3.berkeley.edu]

- 5. scribd.com [scribd.com]

- 6. Crude Membrane Fractionation of Cultured Cells [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 9. studylib.net [studylib.net]

- 10. support.nanotempertech.com [support.nanotempertech.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uwec.edu [chem.uwec.edu]

- 14. its.caltech.edu [its.caltech.edu]

- 15. revvity.com [revvity.com]

The Role of S-(4-Nitrobenzyl)-6-thioinosine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine, is a cornerstone pharmacological tool in the study of nucleoside transport. For decades, it has been instrumental in elucidating the physiological and pathological roles of equilibrative nucleoside transporters (ENTs), particularly the high-affinity ENT1. This technical guide provides an in-depth overview of NBMPR's applications in research, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. Its high affinity and specificity for ENT1 have made it an invaluable inhibitor for distinguishing between different nucleoside transporter subtypes and for investigating the therapeutic potential of modulating adenosine (B11128) signaling in various disease models, including cancer, cardiovascular diseases, and neurological disorders. This document serves as a comprehensive resource for researchers employing NBMPR in their experimental designs.

Core Mechanism of Action: Selective Inhibition of ENT1

This compound is a potent and selective competitive inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cellular membranes.[1] The primary utility of NBMPR in research stems from its remarkably high affinity for ENT1, with binding affinities in the nanomolar range.[2] This allows for the effective blockade of ENT1-mediated nucleoside transport at low concentrations.

Conversely, NBMPR exhibits a significantly lower affinity for the closely related equilibrative nucleoside transporter 2 (ENT2), with a differential of approximately 7000-fold in sensitivity.[3] This stark difference in affinity allows researchers to pharmacologically dissect the relative contributions of ENT1 and ENT2 to nucleoside transport in a given cell type or tissue. At higher micromolar concentrations, however, NBMPR can also inhibit ENT2 and has been shown to interact with other transporters, such as the breast cancer resistance protein (ABCG2), a crucial consideration for experimental design and data interpretation.[4][5]

The binding of NBMPR to ENT1 is a non-transported mechanism, meaning NBMPR itself is not translocated across the membrane.[2] Instead, it binds to a specific site on the transporter, locking it in an outward-facing conformation and thereby preventing the translocation of endogenous nucleosides like adenosine.[6] This blockade leads to an accumulation of extracellular adenosine, which can then activate purinergic receptors, initiating a cascade of downstream signaling events. This modulation of adenosine signaling is central to many of the physiological effects studied using NBMPR.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The efficacy of NBMPR as a selective ENT1 inhibitor is well-documented through extensive quantitative analysis. The following tables summarize key binding and inhibition data from various studies.

| Parameter | Transporter | Species | Value | Reference |

| Ki (Inhibition Constant) | hENT1 | Human | 0.4 nM | [3] |

| hENT2 | Human | 2800 nM (2.8 µM) | [3] | |

| Kd (Dissociation Constant) | hENT1 | Human | 0.377 ± 0.098 nM | [3][7] |

| ENT1 | Rat | 0.1-1.0 nM | [8] | |

| IC50 (Half Maximal Inhibitory Concentration) | hENT1 | Human | 3.6 nM | [8] |

| ENT1 | Rat | 4.6 nM | [8] | |

| hENT2 | Human | 2.8 ± 0.3 µM | [3] | |

| ABCG2 | - | 53 µM | [4] |

Table 1: Binding Affinity and Inhibitory Constants of NBMPR. This table highlights the high affinity and selectivity of NBMPR for human ENT1 over ENT2.

Key Research Applications

The selective inhibition of ENT1 by NBMPR has been leveraged in a multitude of research areas to understand the role of nucleoside transport in health and disease.

Cardiovascular Research

In the cardiovascular system, adenosine is a critical signaling molecule involved in processes such as vasodilation and cardioprotection. NBMPR has been used to study the role of ENT1 in regulating local adenosine concentrations in the heart and blood vessels.[8] By blocking adenosine reuptake, NBMPR can potentiate the effects of extracellular adenosine, offering insights into its therapeutic potential for conditions like ischemia-reperfusion injury.

Cancer Biology

Nucleoside transporters play a dual role in cancer. They are essential for salvaging nucleosides for DNA and RNA synthesis in rapidly proliferating tumor cells.[9] Additionally, they are the primary route of cellular uptake for many nucleoside analog chemotherapeutic drugs, such as gemcitabine. NBMPR is used to investigate the dependence of cancer cells on nucleoside salvage pathways and to study mechanisms of drug resistance related to altered transporter expression.[10] Furthermore, by increasing extracellular adenosine in the tumor microenvironment, which has immunosuppressive effects, NBMPR can be used to study the interplay between adenosine signaling and anti-tumor immunity.

Neurobiology

In the central nervous system, adenosine acts as a neuromodulator, influencing processes like sleep, cognition, and neuroprotection. NBMPR, which can cross the blood-brain barrier, is a valuable tool for studying the role of ENT1 in regulating synaptic adenosine levels.[11] It has been used in models of neurodegenerative diseases and seizure disorders to explore the neuroprotective effects of elevated extracellular adenosine.

Experimental Protocols

The following are detailed methodologies for two key experiments utilizing NBMPR.

Radioligand Binding Assay for ENT1

Objective: To determine the binding affinity (Kd) and density (Bmax) of ENT1 transporters in a given cell or membrane preparation using [³H]-NBMPR.

Materials:

-

Cells or membrane preparations expressing ENT1.

-

[³H]-NBMPR (radiolabeled ligand).

-

Unlabeled NBMPR (for determining non-specific binding).

-

Binding Buffer (e.g., Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Preparation: Prepare serial dilutions of [³H]-NBMPR in binding buffer. Prepare a high concentration stock of unlabeled NBMPR.

-

Incubation: In a series of tubes, add a constant amount of cell or membrane protein. To one set of tubes (total binding), add increasing concentrations of [³H]-NBMPR. To a parallel set of tubes (non-specific binding), add the same increasing concentrations of [³H]-NBMPR along with a saturating concentration of unlabeled NBMPR (e.g., 10 µM).

-

Equilibration: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]-NBMPR concentration. Plot the specific binding versus the concentration of [³H]-NBMPR and use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Cellular Nucleoside Uptake Assay

Objective: To measure the inhibition of nucleoside uptake by NBMPR in cultured cells.

Materials:

-

Cultured cells expressing nucleoside transporters.

-

Radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-adenosine).

-

NBMPR.

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation fluid.

-

Scintillation counter.

-

Multi-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubation: On the day of the experiment, wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with varying concentrations of NBMPR (or vehicle control) in uptake buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Initiate the uptake by adding the radiolabeled nucleoside to each well.

-

Incubation: Incubate for a short, defined period during which uptake is linear (e.g., 1-5 minutes). The optimal time should be determined in preliminary experiments.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Protein Assay: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.

-

Data Analysis: Express the uptake as a percentage of the control (vehicle-treated) and plot against the concentration of NBMPR. Use a non-linear regression model to calculate the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathway of NBMPR Action

Caption: Mechanism of NBMPR-mediated modulation of adenosine signaling.

Experimental Workflow for ENT1 Inhibition Assay

Caption: Workflow for a cellular nucleoside uptake inhibition assay.

Conclusion and Future Directions

This compound remains an indispensable tool for researchers investigating nucleoside transport and its downstream consequences. Its high selectivity for ENT1 over ENT2 provides a level of pharmacological precision that is crucial for delineating the specific roles of these transporters. While its off-target effects at higher concentrations necessitate careful experimental design, its utility in a wide range of research fields is undeniable. Future research will likely continue to employ NBMPR to explore the therapeutic potential of targeting ENT1 in various diseases. Furthermore, the structural understanding of how NBMPR interacts with ENT1 will aid in the rational design of novel, even more selective and potent inhibitors with improved pharmacological profiles for both research and clinical applications.[6] This guide provides a solid foundation for the effective and informed use of NBMPR in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel variants provide differential stabilisation of human equilibrative nucleoside transporter 1 states [frontiersin.org]

- 9. Nitrobenzylthioinosine (NBMPR) binding and nucleoside transporter ENT1 mRNA expression after prolonged wakefulness and recovery sleep in the cortex and basal forebrain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of the Equilibrative Nucleoside Transporter 1 (ENT1) in Transport and Metabolism of Ribavirin by Human and Wild-Type or Ent1(-/-) Mouse Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine, is a potent and specific inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] This transport protein, encoded by the SLC29A1 gene, plays a crucial role in the cellular uptake of nucleosides for DNA and RNA synthesis and in regulating extracellular adenosine (B11128) levels.[5][6] By blocking ENT1, NBMPR effectively modulates adenosine signaling, a pathway implicated in numerous physiological and pathological processes, including cardiovascular function, neurotransmission, and inflammation.[5][7] Its ability to cross the blood-brain barrier has made it a valuable tool in neuropharmacological research.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of NBMPR, offering detailed experimental protocols and quantitative data to support its use in research and drug development.

Discovery and Background

The discovery of NBMPR is rooted in the broader exploration of purine (B94841) nucleoside analogs as therapeutic agents. These compounds, which mimic endogenous nucleosides, can interfere with nucleic acid synthesis and have applications as anticancer and antiviral drugs. NBMPR emerged as a high-affinity ligand for the nucleoside transport system, distinguishing it as a powerful research tool to investigate the physiological roles of nucleoside transport.[5] It is a member of the S6-substituted 6-thiopurine nucleoside family and acts as a competitive inhibitor of ENT1.[5][7]

Physicochemical Properties and Quantitative Data

NBMPR is a crystalline solid that is soluble in organic solvents like DMSO and dimethylformamide (DMF) but sparingly soluble in aqueous solutions.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇N₅O₆S | [2][9] |

| Molecular Weight | 419.41 g/mol | [2][9] |

| CAS Number | 38048-32-7 | [9] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 177-180 °C | [2] |

| Purity (HPLC) | ≥98% | [2][8] |

| Storage Temperature | -20°C | [8] |

Table 2: Quantitative Biological Data for this compound

| Parameter | Value | Target/System | Reference |

| Kd | 0.1-1.0 nM | Equilibrative Nucleoside Transporter 1 (ENT1) | [4][7] |

| IC₅₀ (human) | 3.6 nM | Equilibrative Nucleoside Transporter 1 (ENT1) | [4][7] |

| IC₅₀ (rat) | 4.6 nM | Equilibrative Nucleoside Transporter 1 (ENT1) | [4][7] |

| Ki (hENT1) | 0.4 nM | Human Equilibrative Nucleoside Transporter 1 | [3] |

| Ki (hENT2) | 2800 nM | Human Equilibrative Nucleoside Transporter 2 | [3] |

Synthesis of this compound

The synthesis of NBMPR is a multi-step process that begins with the commercially available nucleoside, inosine (B1671953). The overall synthetic strategy involves the conversion of inosine to 6-thioinosine, followed by the S-alkylation with 4-nitrobenzyl bromide.

Synthesis Workflow

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloropurine Riboside from Inosine

This procedure involves the chlorination of the 6-hydroxyl group of inosine.

-

Materials: Inosine, Thionyl chloride (SOCl₂), Pyridine (B92270), Anhydrous solvent (e.g., acetonitrile).

-

Procedure:

-

Suspend inosine in anhydrous acetonitrile (B52724) and cool the mixture in an ice bath.

-

Slowly add thionyl chloride to the suspension with constant stirring.

-

Add pyridine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-chloropurine riboside.

-

Step 2: Synthesis of 6-Thioinosine from 6-Chloropurine Riboside

This step involves the displacement of the chlorine atom with a thiol group.

-

Materials: 6-Chloropurine riboside, Thiourea (B124793), Ethanol, Sodium hydroxide (B78521).

-

Procedure:

-

Dissolve 6-chloropurine riboside in ethanol.

-

Add thiourea to the solution and reflux the mixture for several hours.

-

After cooling, add a solution of sodium hydroxide and continue to reflux for a short period to hydrolyze the isothiouronium intermediate.

-

Cool the reaction mixture and neutralize with acetic acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum to obtain 6-thioinosine.

-

Step 3: Synthesis of this compound from 6-Thioinosine

This is the final step where the 4-nitrobenzyl group is attached to the sulfur atom.

-

Materials: 6-Thioinosine, 4-Nitrobenzyl bromide, a suitable base (e.g., sodium methoxide (B1231860) or potassium carbonate), Anhydrous solvent (e.g., DMF or methanol).

-

Procedure:

-

Dissolve 6-thioinosine in an anhydrous solvent such as DMF.

-

Add a base (e.g., potassium carbonate) to the solution to deprotonate the thiol group.

-

Add a solution of 4-nitrobenzyl bromide in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain pure this compound.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

Mechanism of Action and Signaling Pathway

NBMPR exerts its biological effects by potently and selectively inhibiting the equilibrative nucleoside transporter 1 (ENT1).[1][3][4] ENTs are bidirectional transporters that facilitate the movement of nucleosides across the cell membrane down their concentration gradient. By binding to a high-affinity site on the extracellular face of ENT1, NBMPR locks the transporter in an outward-facing conformation, thereby preventing the translocation of nucleosides like adenosine.[10] This inhibition leads to an accumulation of extracellular adenosine, which can then activate various adenosine receptors (A₁, A₂A, A₂B, and A₃), triggering a range of downstream signaling cascades.

Figure 2: Signaling pathway inhibited by this compound.

Experimental Evaluation of NBMPR Activity

The inhibitory activity of NBMPR on ENT1 is typically assessed using nucleoside uptake assays in cell lines that express the transporter.

Experimental Workflow for Nucleoside Uptake Assay

Figure 3: Experimental workflow for a typical nucleoside uptake inhibition assay.

Detailed Protocol for ENT1 Inhibition Assay

-

Cell Line: A cell line endogenously expressing ENT1 (e.g., HeLa cells) or a cell line engineered to overexpress ENT1.

-

Materials:

-

ENT1-expressing cells

-

Cell culture medium and supplements

-

Multi-well cell culture plates (e.g., 24- or 96-well)

-

This compound (NBMPR)

-

Radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-thymidine)

-

Transport buffer (e.g., sodium-free buffer to isolate equilibrative transport)

-

Wash buffer (ice-cold)

-

Cell lysis buffer

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Cell Seeding: Seed the ENT1-expressing cells into multi-well plates at an appropriate density and allow them to adhere and grow to confluency.

-

Preparation of NBMPR Solutions: Prepare a stock solution of NBMPR in DMSO and then make serial dilutions in the transport buffer to achieve the desired final concentrations.

-

Pre-incubation: Remove the culture medium from the cells and wash them with transport buffer. Then, add the different concentrations of NBMPR solution to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control with a known ENT1 inhibitor.

-

Initiation of Uptake: Add the radiolabeled nucleoside to each well to initiate the uptake. The final concentration of the radiolabeled nucleoside should be kept low.

-

Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold wash buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.

-

Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of nucleoside uptake at each NBMPR concentration. Plot the percentage of inhibition against the logarithm of the NBMPR concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

This compound is an indispensable tool for studying nucleoside transport and adenosine signaling. Its high affinity and specificity for ENT1 have enabled researchers to dissect the roles of this transporter in various physiological and disease states. This guide provides a comprehensive resource for the synthesis and experimental evaluation of NBMPR, empowering researchers to effectively utilize this potent inhibitor in their studies. The detailed protocols and compiled quantitative data serve as a valuable reference for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

- 1. Synthesis and Purine Receptor Affinity of 6-Oxopurine Nucleosides and Nucleotides Containing (N)-Methanocarba-pseudoribose Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Thioinosine | C10H12N4O4S | CID 676166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]

- 6. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. boa.unimib.it [boa.unimib.it]

- 9. nbinno.com [nbinno.com]

- 10. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Biochemical Properties of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine or NBTI, is a potent and widely utilized inhibitor of equilibrative nucleoside transporters (ENTs). This technical guide provides a comprehensive overview of the core biochemical properties of NBMPR, including its chemical characteristics, mechanism of action, binding affinities, and inhibitory constants. Detailed experimental protocols for key assays are provided to facilitate its application in research and drug development.

Chemical and Physical Properties

NBMPR is a synthetic derivative of the purine (B94841) nucleoside inosine.[1][2] Its chemical structure is characterized by a thioether linkage at the 6th position of the purine ring to a 4-nitrobenzyl group.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₇N₅O₆S | [1] |

| Molecular Weight | 419.41 g/mol | [1][3] |

| Appearance | Off-white to white solid | [4] |

| Melting Point | 187-190 °C | [2] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.[3][5] | [3][5] |

| UV/Vis. λmax | 284 nm | [5] |

| Storage | Store at -20°C for long-term stability (≥4 years).[5] | [5] |

Chemical Structure of this compound (NBMPR)

References

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) in Cancer Cell Line Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a potent inhibitor of equilibrative nucleoside transporters (ENTs), has become an invaluable tool in cancer research. ENTs, particularly ENT1, are crucial for the transport of nucleosides and nucleoside analog drugs across cell membranes.[1] The expression and activity of these transporters can significantly impact the efficacy of widely used chemotherapeutic agents like gemcitabine.[2][3][4][5][6] This technical guide provides a comprehensive overview of the use of NBMPR in cancer cell line studies, focusing on its mechanism of action, quantitative data from various studies, detailed experimental protocols, and its role in modulating key signaling pathways.

Mechanism of Action

NBMPR primarily exerts its effects by binding with high affinity to ENT1, thereby blocking the transport of nucleosides such as adenosine (B11128) and uridine (B1682114).[1] This inhibition is a key mechanism for studying the role of ENT1 in the uptake of nucleoside analog drugs used in cancer therapy. By blocking ENT1-mediated transport, researchers can elucidate the transporter's contribution to drug sensitivity and resistance.[7] It is important to note that while NBMPR is highly selective for ENT1 at nanomolar concentrations, it can inhibit ENT2 at micromolar concentrations. Furthermore, studies have revealed that at higher concentrations (in the micromolar range), NBMPR can also inhibit the efflux activity of the breast cancer resistance protein (BCRP/ABCG2), an important consideration in multi-drug resistance studies.[8][9]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of NBMPR against its primary target, ENT1, its secondary target, ENT2, and its off-target, ABCG2, as reported in various studies.

| Target | Cell Line/System | IC50 Value | Reference |

| ENT1 | K562 (human erythroleukemia) | 0.4-1.0 nM | [10] |

| PK15NTD cells expressing hENT1 | 0.4 ± 0.1 nM | [7] | |

| HeLa S3 cells | 11.33 ± 2.85 nM | [11] | |

| ENT2 | PK15NTD cells expressing hENT2 | 2.8 ± 0.3 µM | [7] |

| HeLa S3 cells | 9.60 ± 4.47 µM | [11] | |

| ABCG2 | MDCKII-ABCG2 cells | 53 µM | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving NBMPR in cancer cell line studies.

[³H]-Uridine Uptake Inhibition Assay

This assay is used to determine the inhibitory effect of NBMPR on ENT-mediated nucleoside transport.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Transport Buffer (e.g., Waymouth's buffer or similar, pH 7.4)

-

[³H]-Uridine (radiolabeled)

-

This compound (NBMPR)

-

Unlabeled uridine (for determining non-specific uptake)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Solutions: Prepare stock solutions of NBMPR and unlabeled uridine in a suitable solvent (e.g., DMSO). Prepare working solutions of [³H]-uridine and inhibitors in Transport Buffer.

-

Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Transport Buffer.

-

Pre-incubation with Inhibitor: Add Transport Buffer containing various concentrations of NBMPR to the wells. For control wells, add Transport Buffer with the vehicle control. For determining non-specific uptake, add a high concentration of unlabeled uridine (e.g., 10 mM). Incubate for 10-20 minutes at room temperature.

-

Initiation of Uptake: Add the [³H]-uridine solution to each well to initiate the uptake. The final concentration of [³H]-uridine should be below the Km for transport to ensure initial velocity measurements.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time should be within the linear range of uptake for the specific cell line.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Transport Buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each NBMPR concentration compared to the control (vehicle-treated) wells after subtracting the non-specific uptake. Determine the IC50 value by fitting the data to a dose-response curve.

[³H]-NBMPR Binding Assay

This assay quantifies the number of high-affinity NBMPR binding sites (ENT1) on the cell surface.

Materials:

-

Cancer cell line of interest

-

PBS

-

[³H]-NBMPR (radiolabeled)

-

Unlabeled NBMPR

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

Procedure:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS by centrifugation.

-

Cell Resuspension: Resuspend the cell pellet in a suitable binding buffer.

-

Incubation: Aliquot the cell suspension into microcentrifuge tubes. Add [³H]-NBMPR at a concentration near the Kd (e.g., 0.5 nM). For determining non-specific binding, add a high concentration of unlabeled NBMPR (e.g., 10 µM) to a parallel set of tubes.

-

Equilibration: Incubate the tubes at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the cells from the incubation medium by centrifugation through a layer of silicone oil to minimize non-specific binding to the tube.

-

Cell Lysis and Scintillation Counting: Aspirate the supernatant and oil, lyse the cell pellet, and measure the radioactivity as described in the uptake assay protocol.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. The number of binding sites per cell can be calculated based on the specific activity of the [³H]-NBMPR and the cell number.

Cell Viability Assay for Chemosensitization

This assay determines if NBMPR can enhance the cytotoxic effect of a chemotherapeutic agent.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chemotherapeutic agent (e.g., gemcitabine)

-

This compound (NBMPR)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with the chemotherapeutic agent alone, NBMPR alone, or a combination of both at various concentrations. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for a period relevant to the mechanism of action of the chemotherapeutic agent (e.g., 48-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Recording: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Compare the dose-response curves of the chemotherapeutic agent in the presence and absence of NBMPR to determine if there is a synergistic or additive effect.

Signaling Pathways and Visualizations

NBMPR, by inhibiting ENT1, can significantly impact intracellular and extracellular nucleoside levels, particularly adenosine. This modulation affects various signaling pathways crucial in the tumor microenvironment.

Adenosine Signaling Pathway

Extracellular adenosine, regulated by ENT1, acts on four G-protein coupled receptors (A1, A2A, A2B, and A3), which can have profound effects on tumor growth, angiogenesis, and immune surveillance.[12][13][14][15][16] For instance, activation of A2A and A2B receptors on immune cells can suppress anti-tumor immunity. By blocking adenosine uptake via ENT1, NBMPR can increase extracellular adenosine concentrations, potentially leading to immunosuppression in certain contexts. Conversely, inhibiting adenosine uptake can also sensitize cells to adenosine-induced apoptosis.

References

- 1. bio-rad.com [bio-rad.com]

- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 9. What is the composition of buffer TE? [qiagen.com]

- 10. Qiagen Plasmid Prep - Buffer Composition [people.mbi.ucla.edu]

- 11. graphviz.org [graphviz.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. goldbio.com [goldbio.com]

- 14. assaygenie.com [assaygenie.com]

- 15. [3H]Uridine uptake by target monolayers as a terminal label in an in vitro cell-mediated cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Cardiovascular Research Applications of S-(4-Nitrobenzyl)-6-thioinosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), has emerged as a critical pharmacological tool in cardiovascular research. By blocking the cellular uptake of adenosine (B11128), NBMPR effectively increases the extracellular concentration of this endogenous nucleoside, thereby potentiating its cardioprotective effects. This technical guide provides a comprehensive overview of the applications of NBMPR in cardiovascular research, with a focus on its role in mitigating ischemia-reperfusion injury. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate the design and execution of future studies in this field.

Introduction

Adenosine is a purine (B94841) nucleoside that plays a pivotal role in regulating cardiovascular function, particularly in the context of myocardial ischemia and reperfusion.[1][2] Its effects, which include vasodilation, negative chronotropy, and dromotropy, are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] The physiological actions of adenosine are terminated by its rapid uptake into cells via equilibrative and concentrative nucleoside transporters.[2]

This compound (NBMPR), also known as NBTI, is a high-affinity inhibitor of ENT1, the predominant nucleoside transporter in the cardiovascular system responsible for the majority of adenosine uptake in cardiomyocytes and vascular endothelial cells.[5][6][7] By inhibiting ENT1, NBMPR effectively prolongs the half-life of extracellular adenosine, thereby amplifying its signaling and affording significant cardioprotection.[8] This property has made NBMPR an invaluable tool for investigating the therapeutic potential of augmenting endogenous adenosine signaling in various cardiovascular pathologies, most notably ischemia-reperfusion injury.

Mechanism of Action: Inhibition of ENT1

NBMPR exerts its pharmacological effects by binding with high affinity to a specific site on the ENT1 protein, thereby locking the transporter in an outward-facing conformation and preventing the translocation of nucleosides across the cell membrane.[9] This inhibition is highly selective for ENT1 over other ENT isoforms, particularly at nanomolar concentrations.[10][11] The increased extracellular adenosine resulting from ENT1 blockade activates adenosine receptors on cardiomyocytes and vascular cells, initiating a cascade of downstream signaling events that culminate in cardioprotection.

Signaling Pathway of NBMPR-Mediated Cardioprotection

The cardioprotective effects of NBMPR are primarily mediated by the enhanced activation of A1 and A3 adenosine receptors on cardiomyocytes.

References

- 1. researchgate.net [researchgate.net]

- 2. Accumulation of endogenous adenosine improves cardiomyocyte metabolism via epigenetic reprogramming in an ischemia-reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Equilibrative Nucleoside Transporters 1 and 4: Which One Is a Better Target for Cardioprotection Against Ischemia–Reperfusion Injury? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Models of cardiac ischemia-reperfusion injury in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. medschool.vcu.edu [medschool.vcu.edu]

- 9. Early phase acute myocardial infarct size quantification: validation of the triphenyl tetrazolium chloride tissue enzyme staining technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]

- 11. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-(4-Nitrobenzyl)-6-thioinosine and the Nucleoside Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine, is a potent and specific inhibitor of equilibrative nucleoside transporter 1 (ENT1). This high-affinity binding makes NBMPR an invaluable pharmacological tool for investigating the physiological and pathological roles of nucleoside transport. The nucleoside salvage pathway, a critical metabolic route for the synthesis of nucleotides from preformed nucleosides, is intricately linked to the function of ENTs. By modulating nucleoside transport, NBMPR allows for the detailed study of this pathway's contribution to diverse cellular processes, including DNA and RNA synthesis, cellular signaling, and the mechanism of action of nucleoside analog drugs used in cancer and antiviral therapies. This technical guide provides a comprehensive overview of NBMPR, its mechanism of action, and its application in studying the nucleoside salvage pathway. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate its use in a research and drug development setting.

Introduction to this compound (NBMPR)

This compound is a synthetic nucleoside analog that has been extensively characterized as a high-affinity inhibitor of ENT1.[1] Its structure, featuring a nitrobenzyl group attached to the 6-position of the purine (B94841) ring via a thioether linkage, is crucial for its potent inhibitory activity.[2] NBMPR's primary mechanism of action is the competitive inhibition of nucleoside transport by binding to a specific site on the ENT1 protein.[1][3] This blockade of nucleoside flux across the plasma membrane has profound effects on intracellular nucleoside pools and, consequently, on the nucleoside salvage pathway.

The equilibrative nucleoside transporters (ENTs) are a family of integral membrane proteins that facilitate the bidirectional transport of purine and pyrimidine (B1678525) nucleosides across cellular membranes.[4] Humans have four identified ENT isoforms (ENT1-4), with ENT1 and ENT2 being the most extensively studied.[3] A key pharmacological distinction between ENT1 and ENT2 is their differential sensitivity to NBMPR. ENT1 is highly sensitive to NBMPR, with inhibition occurring in the nanomolar range, while ENT2 is significantly less sensitive, requiring micromolar concentrations for inhibition.[5][6] This differential sensitivity allows for the pharmacological dissection of the relative contributions of ENT1 and ENT2 to nucleoside transport in various cell types and tissues.

Quantitative Data: NBMPR Interaction with Equilibrative Nucleoside Transporters

The affinity and inhibitory potency of NBMPR for ENT1 and ENT2 have been quantified in numerous studies. This data is crucial for designing experiments to selectively inhibit ENT1 or to inhibit both ENT1 and ENT2.

| Parameter | Transporter | Species/Cell Line | Value | Reference(s) |

| IC₅₀ | ENT1 | Human (HeLa S3 cells) | 11.33 ± 2.85 nM | [7] |

| ENT1 | Human (cloned) | 0.4 ± 0.1 nM | [8] | |

| ENT1 | Rat | 4.6 nM | [1] | |

| ENT1 | Human | 3.6 nM | [1] | |

| ENT2 | Human (HeLa S3 cells) | 9.60 ± 4.47 µM | [7] | |

| ENT2 | Human (cloned) | 2.8 ± 0.3 µM | [8] | |

| Kᵢ | ENT1 | Human | 0.4 nM | [6] |

| ENT2 | Human | 2800 nM (2.8 µM) | [6] | |

| Kd | ENT1 | Human (K562 cells) | 0.3 nM | |

| ENT1 | Rat (liver plasma membranes) | 0.14 nM | [5] | |

| ENT1 | Guinea pig (liver plasma membranes) | 0.63 nM | [5] | |

| ENT1 | Guinea pig (brain membranes) | 0.075 ± 0.012 nM | [9] |

The Nucleoside Salvage Pathway and its Modulation by NBMPR

The nucleoside salvage pathway is a crucial metabolic process that recycles nucleosides and nucleobases from the degradation of RNA and DNA, as well as from extracellular sources, to synthesize nucleotides. This pathway is particularly important in cells that have high energy demands or are rapidly proliferating, as it is more energy-efficient than de novo nucleotide synthesis. The initial and rate-limiting step for the utilization of extracellular nucleosides is their transport across the plasma membrane, a process largely mediated by ENTs.

By inhibiting ENT1, NBMPR effectively reduces the influx of extracellular nucleosides, thereby limiting the substrate availability for the nucleoside salvage pathway.[10] This has significant implications for cellular metabolism and has been exploited to study the pathway's role in various physiological and pathological contexts. For instance, in cancer cells, which often exhibit increased reliance on the salvage pathway, inhibition of nucleoside transport by NBMPR can potentiate the effects of chemotherapeutic agents that target de novo nucleotide synthesis.[11]

Experimental Protocols

The following are detailed protocols for key experiments utilizing NBMPR to study nucleoside transport and the salvage pathway.

Radiolabeled Nucleoside Uptake Assay

This assay measures the rate of transport of a radiolabeled nucleoside into cells and is the gold standard for assessing nucleoside transporter activity.

Materials:

-

Cells of interest cultured to confluence in 24-well plates.

-

Transport buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled nucleoside (e.g., [³H]uridine or [³H]adenosine).

-

This compound (NBMPR) stock solution.

-

Ice-cold stop solution (transport buffer containing a high concentration of a non-radiolabeled nucleoside or a transport inhibitor like dipyridamole).

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail and liquid scintillation counter.

-

Protein assay reagent (e.g., BCA kit).

Procedure:

-

Cell Culture: Plate cells in 24-well plates and grow to confluence.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer.

-

Pre-incubation: Add transport buffer to each well and incubate for 10-15 minutes at 37°C to deplete endogenous nucleosides.

-

Inhibition: For inhibitor-treated wells, replace the buffer with transport buffer containing the desired concentration of NBMPR (e.g., 10 nM for specific ENT1 inhibition) and incubate for 15 minutes at 37°C.

-

Initiation of Uptake: Remove the pre-incubation buffer and add the transport buffer containing the radiolabeled nucleoside (and NBMPR for inhibited wells).

-

Incubation: Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold stop solution.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard protein assay.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration to determine the uptake rate (e.g., in pmol/mg protein/min).

[³H]NBMPR Binding Assay

This assay is used to quantify the number of high-affinity NBMPR binding sites (i.e., ENT1 transporters) in a given cell or tissue preparation.

Materials:

-

Isolated plasma membranes or whole cells.

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂).

-

[³H]NBMPR.

-

Non-radiolabeled NBMPR or nitrobenzylthioguanosine (NBTGR) for determining non-specific binding.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Isolate plasma membranes from cells or tissues using standard protocols such as differential centrifugation or density gradient centrifugation.[5][12]

-

Assay Setup: In microcentrifuge tubes, combine the membrane preparation (or whole cells) with binding buffer.

-

Incubation: Add [³H]NBMPR at various concentrations to determine saturation binding, or at a single concentration for competition assays. For non-specific binding, add a high concentration of non-radiolabeled NBMPR or NBTGR.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound [³H]NBMPR from the unbound ligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. For saturation binding experiments, plot specific binding versus the concentration of [³H]NBMPR and fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

Applications in Drug Development and Research

The use of NBMPR as a research tool has significantly advanced our understanding of nucleoside transport and its implications in health and disease.

-

Cancer Research: NBMPR is used to investigate the role of ENT1 in the uptake of nucleoside analog anticancer drugs like gemcitabine.[6] High ENT1 expression is often correlated with better drug efficacy, and NBMPR can be used to confirm the ENT1-dependency of drug uptake.

-

Antiviral Research: The transport of antiviral nucleoside analogs, such as those used to treat HIV and hepatitis, is often mediated by ENTs. NBMPR can be used to elucidate the specific transporters involved in the uptake of these drugs.

-

Neuroscience: Adenosine (B11128) is an important neuromodulator, and its extracellular concentrations are regulated by ENT1. NBMPR is used to study the role of adenosine signaling in various neurological processes, including sleep, pain, and neuroprotection.[13]

-

Cardiovascular Research: Adenosine plays a critical role in cardioprotection. NBMPR has been used to investigate how inhibition of adenosine uptake via ENT1 can potentiate the cardioprotective effects of adenosine.

Conclusion

This compound is a powerful and selective inhibitor of ENT1 that has become an indispensable tool for researchers and drug developers. Its ability to modulate nucleoside transport provides a direct means to investigate the intricate workings of the nucleoside salvage pathway and its role in a wide array of cellular functions. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of NBMPR in advancing our understanding of nucleoside metabolism and in the development of novel therapeutic strategies targeting this critical pathway. As research continues to unravel the complexities of nucleoside transporter biology, the utility of NBMPR as a pharmacological probe is certain to expand further.

References

- 1. benchchem.com [benchchem.com]

- 2. Constrained NBMPR Analogue Synthesis, Pharmacophore Mapping and 3D-QSAR Modeling of Equilibrative nucleoside Transporter 1 (ENT1) Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topology of a human equilibrative, nitrobenzylthioinosine (NBMPR)-sensitive nucleoside transporter (hENT1) implicated in the cellular uptake of adenosine and anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoaffinity labelling of nucleoside-transport proteins in plasma membranes isolated from rat and guinea-pig liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of the adenosine uptake sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Landscape of targets within nucleoside metabolism for the modification of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. abcam.cn [abcam.cn]

- 13. Nitrobenzylthioinosine (NBMPR) binding and nucleoside transporter ENT1 mRNA expression after prolonged wakefulness and recovery sleep in the cortex and basal forebrain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR or NBTI) is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1)[1][2][3][4]. ENT1 is a transmembrane glycoprotein (B1211001) responsible for the bidirectional transport of nucleosides, such as adenosine (B11128), across the plasma membrane[5][6]. By blocking ENT1, NBMPR effectively inhibits the cellular uptake and release of adenosine, thereby increasing its extracellular concentration[3]. This modulation of adenosine signaling has significant implications for various physiological and pathological processes, making NBMPR a valuable tool in cancer research, neurobiology, cardiology, and virology[1][7].

These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical and Inhibitory Properties

A summary of the key properties of this compound is provided below.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₇N₅O₆S | [1][3][8] |

| Molecular Weight | 419.4 g/mol | [1][3][8] |

| Appearance | Off-white to white crystalline solid | [1][8] |

| Purity | ≥98% | [1][7][8] |

| Solubility in DMSO | ~10 mg/mL; up to 100 mM | [1][3][4][8] |

| Solubility in Water | Insoluble | [9] |

| Storage (Solid) | -20°C for ≥ 4 years | [8][9] |

| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month | [9][10] |

| Inhibitory Potency (Kᵢ) | hENT1: 0.4 nM; hENT2: 2800 nM | [2][4] |

| Inhibitory Potency (IC₅₀) | hENT1: 0.4 ± 0.1 nM; hENT2: 2.8 ± 0.3 µM | [2] |

Mechanism of Action: Inhibition of Adenosine Transport

NBMPR acts as a competitive inhibitor of ENT1, binding with high affinity to the transporter protein[3]. This binding event blocks the translocation of nucleosides, particularly adenosine, across the cell membrane. The resulting increase in extracellular adenosine levels enhances the activation of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors that mediate a wide range of cellular responses.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

Materials:

-

This compound (NBMPR) powder (MW: 419.4 g/mol )

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Pre-warm the vial of NBMPR powder to room temperature before opening to minimize moisture condensation.

-

Weigh out the desired amount of NBMPR powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.194 mg of NBMPR.

-

Add the appropriate volume of fresh DMSO to the NBMPR powder. For a 10 mM stock, add 1 mL of DMSO to 4.194 mg of NBMPR.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution[2].

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[9][10].

Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity[10].

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

-

Thaw a single aliquot of the 10 mM NBMPR stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound[10].

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).

-

Use the prepared working solution immediately. Do not store aqueous dilutions for more than one day[8].

Applications

The prepared NBMPR stock solution can be utilized in a variety of research applications, including:

-

Studying Nucleoside Transport: To differentiate between ENT1-mediated and other transport mechanisms for nucleoside analogs in drug development[11].

-

Cancer Research: To investigate the role of adenosine in the tumor microenvironment and to potentially enhance the efficacy of nucleoside-based chemotherapeutics.

-

Neuroprotection Studies: To potentiate the neuroprotective effects of adenosine in models of neurological disorders[9].

-

Cardioprotection Research: To explore the effects of increased extracellular adenosine on cardiac function and ischemia-reperfusion injury[3].

Safety Precautions

This compound should be handled with care. It is considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Wash hands thoroughly after handling[8]. For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. usbio.net [usbio.net]

- 2. NBMPR | CAS:38048-32-7 | Equilibrative nucleoside transporter 1 (ENT1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. caymanchem.com [caymanchem.com]

- 4. NBMPR | Nucleoside Transporter Inhibitors: R&D Systems [rndsystems.com]

- 5. Equilibrative nucleoside transporter 1 - Wikipedia [en.wikipedia.org]

- 6. The type 1 equilibrative nucleoside transporter regulates anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as NBTI, is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] ENTs are crucial membrane proteins that facilitate the transport of nucleosides, such as adenosine (B11128), and various nucleoside analog drugs across cell membranes.[2][5] Due to its high affinity for ENT1, NBMPR is an invaluable tool in cell culture for studying nucleoside transport, modulating adenosine signaling, and investigating the therapeutic potential of targeting these pathways in various diseases, including cancer and neurological disorders.[1][6][7]

ENT1 is highly sensitive to NBMPR, with inhibition occurring in the nanomolar range, whereas ENT2 is significantly less sensitive, requiring micromolar concentrations for inhibition.[2][8][9] This differential sensitivity allows researchers to dissect the relative contributions of ENT1 and ENT2 to nucleoside transport in cultured cells.[9] The binding of NBMPR to ENT1 is thought to lock the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for nucleoside translocation.[8][10]

These application notes provide detailed protocols for the use of NBMPR in cell culture, including methods for assessing nucleoside transport inhibition and cytotoxicity.

Data Presentation

Table 1: Inhibitory Potency of NBMPR on Equilibrative Nucleoside Transporters

| Transporter | Cell Line | Assay Method | IC₅₀ / Kᵢ | Reference |

| ENT1 | HeLa S3 | [³H]Uridine Uptake Inhibition | 11.3 nM (IC₅₀) | [9] |

| ENT2 | HeLa S3 | [³H]Uridine Uptake Inhibition | 9.6 µM (IC₅₀) | [9] |

| ENT1 | Human K562 | Flow Cytometry | 7.6 nM (IC₅₀) | [4] |

| ENT1 | Human U2OS | GPCR-mediated morphology change | 2.6 nM (IC₅₀) | [4] |

| ENT1 | EOC-20 (microglia) | [³H]NBMPR Binding | 209 ± 89 nM (Kᵢ) at 4°C | [11] |

| ENT1 | Human | [³H]NBMPR Binding | 0.4 ± 0.1 nM (Kᵢ) | [5] |

| ENT2 | Human | [³H]NBMPR Binding | 2.8 ± 0.3 mM (Kᵢ) | [5] |

| ABCG2 | MDCKII-ABCG2 | Hoechst 33342 Accumulation | 53 µM (IC₅₀) | [12] |

Note: It is important to be aware that at higher concentrations (micromolar range), NBMPR can inhibit other transporters, such as the breast cancer resistance protein (ABCG2).[12]

Experimental Protocols

Protocol 1: Preparation of NBMPR Stock Solution

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO and dimethylformamide (DMF).[13]

Materials:

-

This compound (NBMPR) powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.19 mg of NBMPR (Molecular Weight: 419.41 g/mol ) in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-